molecular formula C10H10N2OS B14283272 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide CAS No. 144038-79-9

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

Cat. No.: B14283272
CAS No.: 144038-79-9
M. Wt: 206.27 g/mol
InChI Key: SVVQBULYYMXCDX-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that have significant applications in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in the presence of a solvent such as dimethylformamide (DMF). The reaction is usually carried out under heating conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
  • N-(3-cyano-2-thienyl)acetamide
  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Uniqueness

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is unique due to its specific structural features, such as the presence of a cyano group and a cyclopenta[b]thiophene ring.

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities. This article delves into the compound's molecular characteristics, synthesis, and biological effects, particularly focusing on its anti-inflammatory properties and interactions with specific biological targets.

Molecular Characteristics

  • Molecular Formula : C24H20N2O4S
  • Molecular Weight : 432.49 g/mol
  • CAS Number : 924099-53-6
  • InChIKey : WCWADGJNDWNZGX-UHFFFAOYSA-N

The structural formula indicates the presence of a cyano group and a thiophene ring, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that utilize commercially available reagents. The compound can be purified through recrystallization techniques using solvents like dimethylformamide (DMF) and ethanol.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound through in silico evaluations. Molecular docking studies suggest that this compound may act as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response.

Docking Studies

The binding affinity of the compound to 5-LOX was compared to Celecoxib, a well-known COX-2 inhibitor. The results are summarized in the following table:

CompoundTarget EnzymeBinding Energy (Kcal/mol)Ki Inhibition Constant
This compound5-LOX-9.0243.23 nM
CelecoxibCOX-2-12.312.23 nM
Reference Compound5-LOX-8.5807.43 nM

These findings indicate that while the compound demonstrates significant binding to 5-LOX, its affinity for COX-2 is notably lower, suggesting a potentially safer profile with reduced risk of cardiotoxicity associated with COX inhibition .

Case Studies

In a study examining various derivatives of thiophene-based compounds, this compound was found to exhibit pronounced anti-inflammatory effects through selective inhibition mechanisms. The study emphasized its unique interaction with lipophilic amino acids within the active site of 5-LOX, which may enhance its therapeutic efficacy while minimizing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6(13)12-10-8(5-11)7-3-2-4-9(7)14-10/h2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVQBULYYMXCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350332
Record name Acetamide, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

144038-79-9
Record name Acetamide, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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